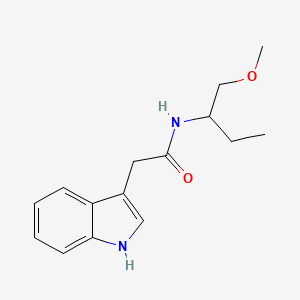
2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide is a synthetic compound that belongs to the class of indole-based molecules. It has been widely used in scientific research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. It has also been reported to interact with various molecular targets, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and histone deacetylases (HDACs).
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, it has been reported to possess anti-bacterial activity against both gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide in lab experiments include its diverse biological activities, high purity, and good yields. However, its limitations include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide. Firstly, further studies are needed to elucidate its mechanism of action and molecular targets. Secondly, more research is needed to explore its potential therapeutic applications in various diseases, such as cancer, inflammation, and bacterial infections. Thirdly, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the use of advanced techniques, such as proteomics and metabolomics, may provide new insights into the biological activities of this compound.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide involves the reaction of indole-3-acetic acid with 2-bromo-1-methoxybutane in the presence of a base, such as potassium carbonate or sodium hydroxide. The resulting intermediate is then treated with acetic anhydride to produce the final product. This method has been reported to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide has been widely used in scientific research due to its diverse biological activities. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been reported to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Moreover, it has been shown to possess anti-bacterial activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-12(10-19-2)17-15(18)8-11-9-16-14-7-5-4-6-13(11)14/h4-7,9,12,16H,3,8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSAUIMHBGQGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)

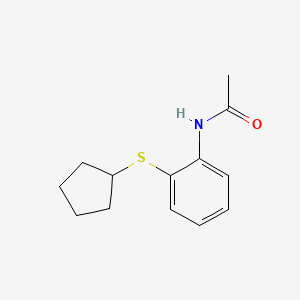
![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)
![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)

![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
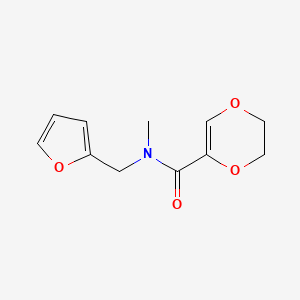
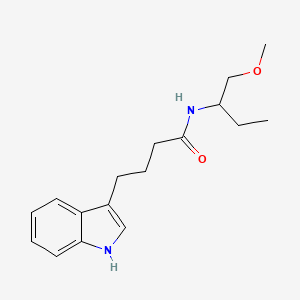
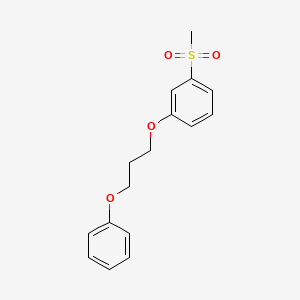
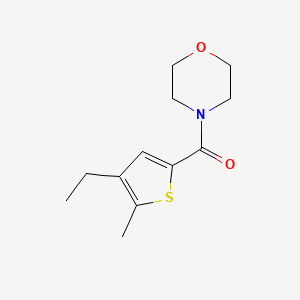
![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)
